
N-Ethyl-N-pentylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-pentylurea is an organic compound belonging to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound is specifically formed by the substitution of one nitrogen atom with an ethyl group and the other with a pentyl group. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-N-pentylurea can be synthesized through the reaction of ethylamine and pentyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst. The general reaction is as follows:
C2H5NH2+C5H11NCO→C2H5NHCONHC5H11
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reactants, ethylamine and pentyl isocyanate, are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-pentylurea undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The urea group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
Oxidation: this compound oxides.
Reduction: Ethylamine and pentylamine.
Substitution: Various substituted ureas depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-pentylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-pentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Butyl-N’,N’-hexylurea: Similar in structure but with different alkyl groups.
N,N-Diisopropylethylamine: A tertiary amine with different functional groups.
N-Benzoyl-N’-phenylurea: Contains a benzoyl and phenyl group instead of ethyl and pentyl groups.
Uniqueness
N-Ethyl-N-pentylurea is unique due to its specific alkyl substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
77464-10-9 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1-ethyl-1-pentylurea |
InChI |
InChI=1S/C8H18N2O/c1-3-5-6-7-10(4-2)8(9)11/h3-7H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
VVOVNQGXHMDMEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



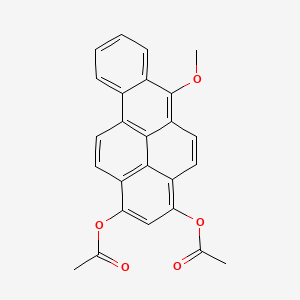

![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
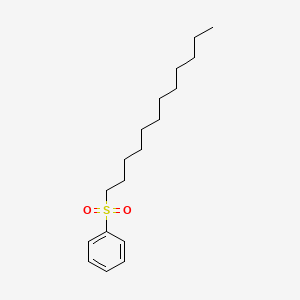
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)

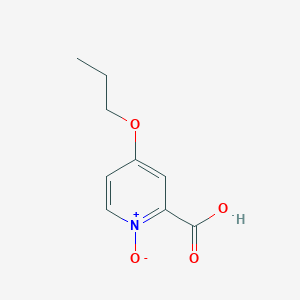
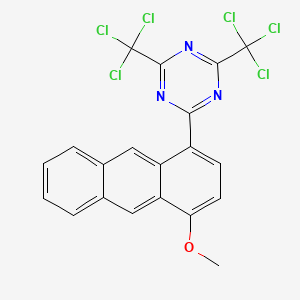

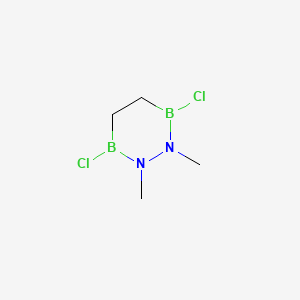
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)


